2-(1-Aminocyclobutyl)benzonitrile

Description

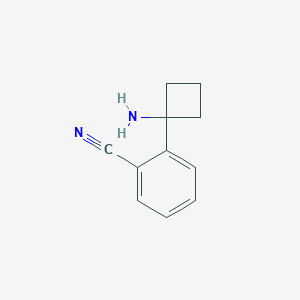

2-(1-Aminocyclobutyl)benzonitrile is a bicyclic compound featuring a benzonitrile core substituted with a 1-aminocyclobutyl group. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.

Synthetic routes for derivatives of this compound typically involve multi-step reactions, including cyclization, protection/deprotection strategies, and coupling reactions. For example, ethyl 2-(1-aminocyclobutyl)pyrimidine derivatives are synthesized via cyclization of intermediates like 1-isocyanocyclobutanamine, followed by protection with benzyl chloroformate and subsequent deprotection .

Properties

IUPAC Name |

2-(1-aminocyclobutyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-8-9-4-1-2-5-10(9)11(13)6-3-7-11/h1-2,4-5H,3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODMMEKUPJBHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclobutyl)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be carried out under mild conditions and is advantageous due to its low production cost and potential for industrial-scale application .

Industrial Production Methods

In industrial settings, the production of benzonitrile derivatives, including this compound, often involves the use of metal salt catalysts and ionic liquids as recycling agents . These methods help to simplify the separation process and improve the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclobutyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include oximes, primary amines, and various substituted benzonitrile derivatives.

Scientific Research Applications

2-(1-Aminocyclobutyl)benzonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: This compound is studied for its potential biological activity and therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.

Industry: It is used in the production of advanced coatings, pesticides, and dyes.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclobutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the benzonitrile group can participate in various chemical interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Diversity

- The amine group allows for hydrogen bonding in biological systems. Applications: Anticancer agents (e.g., pyrimidine derivatives with IC₅₀ values of 14–15 µM against leukemia cell lines) .

4-[Aryl-ethenyl]-benzonitrile Triazole Derivatives

Imidazole-Substituted Benzonitriles

- Ferrocenylmethylamino Benzonitriles Key Features: Ferrocene redox-active centers enable radical scavenging. Applications: Antioxidant activity via DPPH radical interaction .

- OLED-Relevant Benzonitriles Key Features: Phenoxazine-carbazole-benzonitrile hybrids enhance thermally activated delayed fluorescence (TADF). Applications: Emitters in organic light-emitting diodes (OLEDs) .

Biological Activity

2-(1-Aminocyclobutyl)benzonitrile (CAS No. 1314786-36-1) is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structure combining an amino group, a cyclobutyl ring, and a benzonitrile moiety. This combination may confer distinct biological activities that are currently under investigation for various therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : 172.23 g/mol

- Structure : The compound consists of a benzonitrile group attached to a cyclobutyl ring with an amino substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating their activity through hydrogen bonding and other chemical interactions. The amino group can participate in various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activity, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in tumor progression.

- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective properties, possibly linked to its ability to modulate neurotransmitter systems or reduce oxidative stress.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing activity against various bacterial strains.

Case Studies and Research Findings

-

Anticancer Studies :

- A study demonstrated that this compound inhibited cell proliferation in human leukemia cell lines, suggesting its potential as an anti-leukemic agent. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

-

Neuroprotection :

- Research indicated that treatment with this compound reduced neuronal cell death in models of oxidative stress, highlighting its potential for treating neurodegenerative diseases such as Alzheimer's.

-

Antimicrobial Activity :

- In vitro tests showed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Benzonitrile | Simple nitrile group | Limited biological activity |

| Cyclobutylamine | Amino group without benzonitrile | Moderate neuroactivity |

| Aminobenzonitrile | Contains both amino and nitrile groups | Potential anticancer effects |

| This compound | Unique combination of features | Promising anticancer, neuroprotective, and antimicrobial activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.